4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Description
4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H21NO4 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.14705815 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
This compound features a spirocyclic structure that is characteristic of various biologically active molecules, enhancing its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The detailed synthetic pathway can vary, but generally includes:
- Formation of the Spirocyclic Core : Using appropriate starting materials to create the spiro structure.
- Acylation : Introducing the 3-methylbenzoyl group to enhance biological activity.
- Carboxylation : Finalizing the structure with a carboxylic acid functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar spirocyclic compounds. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have shown significant activity against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and PC-3 (human prostate adenocarcinoma) . The mechanism often involves apoptosis induction and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Case Studies
Study | Compound | Cell Line | IC50 Value | Observations |
---|---|---|---|---|
Study 1 | 1-Thia derivatives | HepG2 | 15 µM | Significant cytotoxicity observed |
Study 2 | Spirocyclic analogues | PC-3 | 20 µM | Induced apoptosis and cell cycle arrest |
These studies indicate that modifications to the spirocyclic framework can significantly enhance anticancer activity.
Properties
IUPAC Name |
4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-6-5-7-13(10-12)15(19)18-14(16(20)21)11-22-17(18)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJZMLOPUNANBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.